2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide
Overview
Description
2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Synthesis and Antibacterial Activity of Novel Compounds
A study by Okonogi et al. (1990) on 2-methyl-1-oxacephalosporins, a class closely related to 2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide, highlighted their potent antibacterial activity and increased stability against beta-lactamases. These compounds demonstrated a broad spectrum of antibacterial efficacy (Okonogi et al., 1990).
Novel Derivatives as Antimicrobial Agents
Kumar et al. (2013) synthesized a series of compounds related to this compound, demonstrating significant in vitro antibacterial and antifungal activities against various strains, including E. coli and S. aureus (Kumar et al., 2013).
Enzyme Inhibition and Potential Therapeutic Applications
Enzyme Inhibitory Potential
Abbasi et al. (2019) explored the enzyme inhibitory potential of new sulfonamides with acetamide moieties. These compounds exhibited substantial activity against specific enzymes, indicating potential therapeutic applications (Abbasi et al., 2019).
Antimalarial Activity
Werbel et al. (1986) conducted a study on a series of compounds including N-[5-[(alkylamino)methyl]-6-hydroxy[1,1'-biphenyl]-3-yl]acetamides, which showed increasing antimalarial potency. These findings are relevant as they suggest the potential of related compounds like this compound in antimalarial applications (Werbel et al., 1986).
Anticancer and Antioxidant Properties
Anticancer Agent Synthesis and Evaluation
Evren et al. (2019) synthesized new compounds, including N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, and evaluated them for anticancer activity. This research underscores the potential of structurally similar compounds in cancer treatment (Evren et al., 2019).
Antibacterial and Antioxidant Activities of New Derivatives
Hamdi et al. (2012) synthesized new coumarin derivatives with acetamide moieties and found them to be active against various bacteria and to possess antioxidant properties. This suggests possible applications for related compounds in combating bacterial infections and oxidative stress (Hamdi et al., 2012).
Properties
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-(3-methylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-3-2-4-11(5-9)14-12(16)8-15-6-10(13)7-15/h2-5,10H,6-8,13H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKSOVWLEICKAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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